Obtucarbamate B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

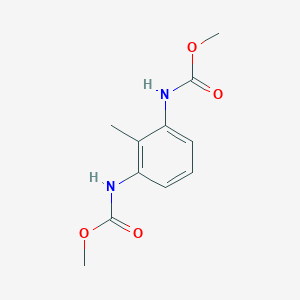

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-7-8(12-10(14)16-2)5-4-6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNLWOJZIPJIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Obtucarbamate B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source and isolation of Obtucarbamate B, a carbamate derivative identified from a marine organism. The document details the experimental protocols for its extraction and purification, presents relevant quantitative data in a structured format, and includes a visual representation of the isolation workflow.

Natural Source

This compound is a natural product isolated from the gorgonian coral Melitodes squamata Nutting. This species of soft coral, found in the South China Sea, is the primary known source of this compound. The initial discovery and isolation were reported by Huang et al. in their 2012 publication in the Beilstein Journal of Organic Chemistry.

Experimental Protocols

The following sections detail the methodology for the isolation and purification of this compound from Melitodes squamata.

General Experimental Procedures

Optical rotations were measured on a Perkin-Elmer 341 polarimeter. 1D and 2D NMR spectra were recorded on a Bruker AV-500 spectrometer, with TMS as an internal standard. ESIMS and HRMS–ESI were measured on a Bruker APEX II spectrometer. Column chromatography was performed with silica gel (200–300 mesh, Qingdao Marine Chemical Inc., China), Sephadex LH-20 (Amersham Biosciences), and Lichroprep RP-18 gel (40–63 μm, Merck).

Animal Material

Specimens of the gorgonian coral Melitodes squamata Nutting were collected from the South China Sea in July 2008. The specimen was identified by Prof. H. Huang from the South China Sea Institute of Oceanology, Chinese Academy of Sciences. A voucher specimen (No. 20080712) is deposited at the Key Laboratory of Marine Bio-resources Sustainable Utilization, South China Sea Institute of Oceanology.

Extraction and Isolation

The dried and powdered specimens of M. squamata (1.0 kg) were extracted three times with a mixture of CH2Cl2/MeOH (1:1, v/v) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract (32.0 g). This crude extract was then subjected to a multi-step chromatographic purification process.

The crude extract was first fractionated by silica gel column chromatography (CC) using a step gradient of petroleum ether/acetone (from 10:1 to 0:1, v/v) to yield seven fractions (Fr. A–G). Fraction D (2.1 g) was further purified by Sephadex LH-20 CC with a mobile phase of CH2Cl2/MeOH (1:1, v/v) to give four subfractions (Fr. D1–D4).

Fraction D3 (450.0 mg) was subjected to silica gel CC with a petroleum ether/acetone gradient (from 3:1 to 1:1, v/v) to yield three subfractions (Fr. D3a–D3c). Fraction D3b was then purified by preparative TLC (pTLC) with a developing solvent of petroleum ether/acetone (2:1, v/v) to yield Obtucarbamate A (4, 10.5 mg) and this compound (5, 8.7 mg).

Quantitative Data Summary

The following table summarizes the key quantitative data from the isolation process of this compound.

| Parameter | Value |

| Starting Material (dried M. squamata) | 1.0 kg |

| Crude Extract Yield | 32.0 g |

| Fraction D Yield | 2.1 g |

| Fraction D3 Yield | 450.0 mg |

| Final Yield of this compound (5) | 8.7 mg |

Spectroscopic Data

The structure of this compound was elucidated using spectroscopic methods. The following are the reported ¹H NMR data:

This compound (5) :

-

¹H NMR (500 MHz, CDCl₃) δ: 7.55 (1H, s, H-6), 7.18 (1H, d, J = 8.0 Hz, H-4), 7.03 (1H, d, J = 8.0 Hz, H-3), 3.76 (3H, s, OMe), 3.74 (3H, s, OMe), 2.24 (3H, s, Me-7).

Isolation Workflow

The following diagram illustrates the workflow for the isolation of this compound from Melitodes squamata.

Caption: Isolation workflow for this compound.

Obtucarbamate B: A Technical Guide for Researchers

Abstract

Obtucarbamate B is a marine-derived natural product belonging to the carbamate class of compounds. First isolated from the South China Sea gorgonian coral Melitodes squamata, its chemical structure has been identified as Dimethyl (2-methyl-1,3-phenylene)dicarbamate. While research on this specific molecule is limited, its structural features suggest potential bioactivity characteristic of carbamate derivatives, including enzyme inhibition. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, and explores its potential biological activities and relevant experimental protocols based on the broader class of carbamate compounds. This document is intended for researchers, scientists, and professionals in drug development interested in the potential of marine natural products.

Chemical Structure and Properties

This compound is a positional isomer of Obtucarbamate A, differing in the location of the methyl group on the phenylenedicarbamate core.

Chemical Structure:

-

IUPAC Name: Dimethyl (2-methyl-1,3-phenylene)dicarbamate[1]

-

Other Names: methyl N-{3-[(methoxycarbonyl)amino]-2-methylphenyl}carbamate[1]

-

SMILES: COC(=O)Nc1cccc(NC(=O)OC)c1C[1]

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while the molecular formula and weight are confirmed, some of the other properties are predicted values due to the limited experimental data available for this specific compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 238.24 g/mol | [1][2][3] |

| Appearance | Solid (predicted) | |

| Density (predicted) | 1.3±0.1 g/cm³ | [2] |

| Boiling Point (predicted) | 266.6±40.0 °C at 760 mmHg | [2] |

| Flash Point (predicted) | 115.0±27.3 °C | [2] |

| Solubility | No data available | |

| Melting Point | No data available |

Potential Biological Activities and Signaling Pathways

As of the current date, there is a notable absence of published experimental studies detailing the specific biological activities of this compound. However, based on its chemical structure as a carbamate derivative and its origin as a marine natural product, we can infer potential areas of biological significance.

Enzyme Inhibition

Carbamate compounds are well-documented as inhibitors of various enzymes, most notably acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the use of carbamates as insecticides and in the treatment of conditions such as myasthenia gravis and Alzheimer's disease. Given its carbamate moieties, this compound is a candidate for investigation as an AChE inhibitor.

Interaction with Nrf2 Signaling Pathway

Some carbamates have been shown to interact with the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4][5] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. The interaction of carbamates with this pathway can be complex, with some studies indicating activation and others showing inhibition, depending on the specific compound and experimental conditions.[5] The potential for this compound to modulate the Nrf2 pathway warrants investigation.

Antifouling Activity

This compound is a secondary metabolite isolated from a marine coral.[4] Marine organisms are a rich source of natural products with diverse biological activities, including antifouling properties. Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue for maritime industries. Many marine natural products have evolved to deter the settlement of fouling organisms. It is plausible that this compound may exhibit antifouling activity, a common trait among metabolites from sessile marine invertebrates.

A diagram illustrating a potential, though currently hypothetical, workflow for the investigation of this compound's biological activity is presented below.

Below is a diagram representing the hypothetical modulation of the Nrf2 signaling pathway by this compound, based on the known interactions of other carbamates. This pathway has not been experimentally validated for this compound.

Representative Experimental Protocols

The following protocols are provided as examples of how the biological activities of a novel carbamate compound like this compound could be assessed. These are generalized methods and have not been specifically applied to this compound in published literature.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring AChE activity and its inhibition.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., physostigmine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of AChE, ATCI, DTNB, and this compound.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

AChE solution

-

Varying concentrations of this compound (or solvent for control, positive control for comparison).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI solution to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

A diagram of this experimental workflow is provided below.

References

- 1. researchgate.net [researchgate.net]

- 2. Chinese | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [PDF] Antifouling activity of microorganisms associated with the marine organisms | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Obtucarbamate B (CAS Number: 20913-18-2)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Obtucarbamate B, with the CAS number 20913-18-2, is a naturally occurring carbamate derivative. It was first isolated from the South China Sea gorgonian coral Melitodes squamata.[1][2][3][4][5][6] Structurally, it is identified as dimethyl toluene-2,6-dicarbamate. The compound belongs to a class of nitrogen-containing molecules that are of interest to medicinal chemists for their potential biological activities. While initial screenings of this compound for cytotoxicity and antibacterial effects were conducted, these did not reveal significant activity.[3][5] Further research is required to fully elucidate its pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily based on computational predictions and information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 20913-18-2 | N/A |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [3] |

| Molecular Weight | 238.24 g/mol | [3] |

| Predicted Melting Point | 222-224 °C | N/A |

| Predicted Boiling Point | 266.6 ± 40.0 °C | N/A |

| Predicted Density | 1.290 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 13.43 ± 0.70 | N/A |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 76.7 Ų | N/A |

| LogP | 1.4 | N/A |

Experimental Protocols

Isolation of this compound from Melitodes squamata

The following protocol is based on the methodology described by Huang et al. (2012) for the isolation of carbamate derivatives from the gorgonian coral Melitodes squamata.[1][3][5]

Workflow for the Isolation of this compound:

Figure 1: Workflow for the isolation of this compound.

Methodology:

-

Sample Preparation: Specimens of the gorgonian Melitodes squamata were collected from the South China Sea. The collected organisms were air-dried and then ground into a powder.

-

Extraction: The powdered gorgonian was extracted with a 1:1 mixture of ethanol (EtOH) and dichloromethane (CH₂Cl₂) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract was partitioned between ethyl acetate (EtOAc) and water (H₂O). The EtOAc-soluble fraction, containing the less polar compounds including this compound, was collected for further purification.

-

Chromatographic Separation:

-

The EtOAc-soluble fraction was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone to separate the components based on polarity.

-

Fractions containing compounds of interest were further purified using Sephadex LH-20 column chromatography with a 1:1 mixture of CH₂Cl₂ and methanol (MeOH) as the eluent.

-

Final purification to obtain pure this compound was achieved through reversed-phase high-performance liquid chromatography (HPLC) using a MeOH/H₂O gradient.

-

-

Structure Elucidation: The structure of the isolated this compound was confirmed by spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of this compound (Dimethyl toluene-2,6-dicarbamate)

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and related syntheses. A potential method involves the reaction of 2,6-diaminotoluene with a suitable carbamoylating agent.

Proposed Synthetic Workflow:

Figure 2: Proposed synthetic workflow for this compound.

Hypothetical Methodology:

-

Reaction Setup: To a solution of 2,6-diaminotoluene in a suitable aprotic solvent (e.g., dichloromethane), a base such as pyridine is added. The mixture is cooled in an ice bath.

-

Addition of Reagent: Methyl chloroformate is added dropwise to the cooled solution with stirring. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.

-

Workup: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography or recrystallization to yield pure dimethyl toluene-2,6-dicarbamate (this compound).

Biological Activity and Potential Signaling Pathways

Reported Biological Activity

The initial biological screening of this compound, as reported in the isolation study by Huang et al. (2012), did not demonstrate significant activity in the tested assays.[3][5]

| Assay | Cell Lines/Strains | Results |

| Cytotoxicity (MTT assay) | Human malignant melanoma (A735), Human cervical carcinoma (HeLa) | IC₅₀ > 200 µg/mL |

| Antibacterial Activity (Disc-diffusion) | Escherichia coli, Bacillus subtilis, Micrococcus luteus | No inhibition at 25 µ g/disc |

It is important to note that the absence of activity in these specific assays does not preclude the possibility of this compound having other biological effects. Carbamate-containing compounds are known to exhibit a wide range of pharmacological activities, including enzyme inhibition.

Potential Signaling Pathway Interactions

While no studies have directly linked this compound to specific signaling pathways, the carbamate functional group suggests potential interactions with enzymes, particularly those with a serine residue in the active site, such as cholinesterases.

Hypothesized Mechanism of Enzyme Inhibition:

Figure 3: Hypothesized covalent inhibition of a serine hydrolase by this compound.

This proposed mechanism involves the carbamylation of a serine residue within the enzyme's active site, leading to reversible or irreversible inhibition of the enzyme's catalytic activity. Further experimental studies are necessary to validate this hypothesis and to identify the specific enzyme targets of this compound.

Conclusion and Future Directions

This compound is a structurally characterized natural product with a carbamate functional group, suggesting potential for biological activity. The currently available data from initial screenings are limited and do not indicate cytotoxic or antibacterial properties. The development of a robust synthetic protocol is a crucial next step to enable more extensive biological evaluation. Future research should focus on screening this compound against a broader panel of biological targets, particularly enzymes such as acetylcholinesterase and other serine hydrolases, to uncover its potential pharmacological applications. Furthermore, investigation into its effects on relevant signaling pathways, such as those involved in inflammation and neurological processes, could provide valuable insights into its mechanism of action.

References

- 1. BJOC - Carbamate derivatives and sesquiterpenoids from the South China Sea gorgonian Melitodes squamata [beilstein-journals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Carbamate derivatives and sesquiterpenoids from the South China Sea gorgonian Melitodes squamata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. d-nb.info [d-nb.info]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Obtucarbamate B (C11H14N2O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate B, with the molecular formula C11H14N2O4, is a carbamate derivative identified as methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate. While its chemical structure is known, publicly available information regarding its specific biological activities, mechanism of action, and associated experimental protocols is currently limited. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties. Furthermore, it contextualizes its potential biological role based on the well-established activities of the broader class of carbamate compounds and outlines general experimental approaches for its evaluation.

Introduction

Chemical Properties of this compound

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

| Property | Value |

| IUPAC Name | methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate |

| Molecular Formula | C11H14N2O4 |

| Molecular Weight | 238.24 g/mol |

| CAS Number | 20913-18-2 |

| Canonical SMILES | CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC |

| InChI Key | JNNLWOJZIPJIQG-UHFFFAOYSA-N |

Potential Biological Activity and Therapeutic Relevance (Inferred)

While no specific biological activities for this compound have been reported, the carbamate functional group is a well-known "warhead" for the inhibition of serine hydrolases, a large and diverse family of enzymes that includes proteases, lipases, and esterases.

Carbamates typically act as pseudo-irreversible or reversible covalent inhibitors of serine hydrolases. The mechanism involves the carbamoylation of the active site serine residue, rendering the enzyme inactive. A well-documented example of this is the inhibition of acetylcholinesterase (AChE) by carbamate insecticides and drugs used in the treatment of Alzheimer's disease.

A generalized workflow for assessing the enzyme inhibitory potential of a compound like this compound is depicted below.

Caption: A generalized experimental workflow for determining the in vitro enzyme inhibitory activity of this compound.

Given the role of serine hydrolases in various signaling pathways, inhibition by this compound could theoretically impact these pathways. For instance, if this compound were to inhibit a specific protease involved in a signaling cascade, it could lead to the modulation of that pathway. The diagram below illustrates a hypothetical signaling pathway that could be modulated by an enzyme inhibitor.

Caption: A diagram illustrating the potential inhibitory effect of this compound on a target enzyme within a signaling cascade.

Experimental Protocols (General)

As specific experimental protocols for this compound are not available, this section provides generalized methodologies for the synthesis and biological evaluation of carbamate compounds.

Phenyl carbamates can be synthesized through several methods. A common approach involves the reaction of a substituted aniline with a chloroformate in the presence of a base.

Materials:

-

Substituted aniline (e.g., 2-methyl-3-nitroaniline as a precursor to the diamine)

-

Methyl chloroformate

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve the substituted aniline in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add methyl chloroformate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time (monitoring by thin-layer chromatography).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Note: The synthesis of this compound would require a multi-step process to introduce the two carbamate functionalities onto the 2-methylphenylenediamine precursor.

This protocol is based on the Ellman's method, which uses acetylthiocholine as a substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the phosphate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the this compound dilutions (or solvent control).

-

Add the AChE solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37 °C).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every minute for 10 minutes).

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

This compound is a structurally defined carbamate derivative for which specific biological data is currently lacking in the public domain. Based on its chemical structure, it is plausible that this compound may exhibit inhibitory activity against serine hydrolases. Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key areas of investigation would include screening against a panel of serine hydrolases to identify potential targets, determining its potency and mechanism of inhibition, and assessing its activity in cell-based and in vivo models to explore its therapeutic potential. Such studies are essential to unlock the pharmacological value of this and other structurally related natural products.

An In-depth Technical Guide to Obtucarbamate B: Synonyms, Chemical Identity, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate B is a naturally occurring carbamate derivative with demonstrated biological activity, notably as an antitussive agent. Isolated from plant sources such as Dracaena sanderiana and Disporum cantoniense, this compound has garnered interest for its therapeutic potential. This technical guide provides a comprehensive overview of this compound, detailing its synonyms, alternative names, and chemical identifiers. It also summarizes its known biological activities and provides a detailed experimental protocol for assessing its antitussive effects. While the precise mechanism of action is still under investigation, it is suggested to involve the selective inhibition of specific enzymes. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the further study and potential application of this compound.

Chemical Identity and Synonyms

This compound is a small molecule with the chemical formula C₁₁H₁₄N₂O₄. To facilitate comprehensive research and avoid ambiguity, a clear understanding of its various identifiers and names is crucial.

Table 1: Chemical Identifiers and Synonyms for this compound

| Identifier Type | Identifier |

| CAS Number | 20913-18-2 |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| IUPAC Name | methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate |

| Synonyms | Dimethyl toluene-2,6-dicarbamate |

| 2-Methyl-1,3-phenylenedicarbamic acid methyl ester | |

| Toluene-2,6-bis(methyl) carbamate | |

| Dimethyl (2-methyl-1,3-phenylene)dicarbamate | |

| Other Identifiers | MFCD25973508 |

Biological Activity and Quantitative Data

Further research is required to elucidate the specific molecular targets of this compound and to quantify its inhibitory potency. The antitussive activity of the related compound, Obtucarbamate A, has been evaluated, providing a benchmark for future studies on this compound.

Experimental Protocols

To facilitate further research into the antitussive properties of this compound, the following experimental protocol, adapted from studies on the related compound Obtucarbamate A, is provided.

Ammonia-Induced Cough Mouse Model for Antitussive Activity Assessment

Objective: To evaluate the in vivo antitussive effect of this compound.

Materials:

-

Male Kunming mice (18-22 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Positive control: Codeine Phosphate

-

Ammonia solution (specific concentration to be optimized)

-

Plexiglass chamber for cough induction

-

Atomizer

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Grouping and Administration: Randomly divide the mice into several groups (n=10 per group):

-

Vehicle control group

-

Positive control group (e.g., Codeine Phosphate at an effective dose)

-

This compound treatment groups (at least three different dose levels)

-

-

Administer this compound or the control substances orally (p.o.) or via the desired route.

-

Cough Induction: At a predetermined time after administration (e.g., 30 minutes or 1 hour), place each mouse individually into the plexiglass chamber.

-

Introduce a fine mist of the ammonia solution into the chamber using an atomizer for a fixed duration (e.g., 20-30 seconds) to induce coughing.

-

Observation: Immediately after the ammonia exposure, observe each mouse for a set period (e.g., 3 minutes) and record the number of coughs. A cough is characterized by a typical posture and an audible sound.

-

Data Analysis: Calculate the percentage of cough inhibition for each treatment group compared to the vehicle control group using the following formula:

-

Inhibition (%) = [(Mean coughs in control group - Mean coughs in treated group) / Mean coughs in control group] x 100

-

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the known mechanisms of carbamates in biological systems provide a basis for postulation.

Acetylcholinesterase Inhibition

A primary mechanism of action for many carbamate compounds is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][5][6] By inhibiting AChE, carbamates lead to an accumulation of acetylcholine at the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for the insecticidal activity of many carbamate pesticides and the therapeutic effects of certain carbamate drugs. It is plausible that the biological activities of this compound could be, at least in part, mediated through the inhibition of AChE or other esterases.

Caption: General mechanism of acetylcholinesterase inhibition by carbamates.

Modulation of the Nrf2 Signaling Pathway

Recent studies have indicated that some carbamate compounds can influence the Nrf2 signaling pathway.[7][8] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification genes. It is conceivable that this compound could exert some of its biological effects by modulating this protective pathway. Further investigation is warranted to explore this potential mechanism.

Caption: Potential modulation of the Nrf2 signaling pathway by carbamates.

Conclusion

This compound is a promising natural product with established antitussive activity. This guide provides a consolidated resource of its chemical identity, synonyms, and a detailed protocol for further investigation of its biological effects. While the precise molecular mechanisms remain to be fully elucidated, the potential for enzyme inhibition, particularly of esterases, and modulation of key signaling pathways like Nrf2, presents exciting avenues for future research. The information contained herein is intended to support and stimulate further studies that will be critical for unlocking the full therapeutic potential of this compound.

References

- 1. Antitussive activity of alcoxyphenyl carbamic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 20913-18-2 | VAA91318 | Biosynth [biosynth.com]

- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organophosphates and Carbamates | Strange and Schafermeyer's Pediatric Emergency Medicine, 4e | AccessPediatrics | McGraw Hill Medical [accesspediatrics.mhmedical.com]

- 6. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 7. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Obtucarbamate B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological activity of Obtucarbamate B is exceptionally limited. This document provides a comprehensive overview based on available information, including its chemical class, its source organism, and a single preliminary report of its activity. The potential activities described herein are largely inferred and require experimental validation.

Introduction

This compound, with the chemical name methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate, is a carbamate derivative. It has been reported to be isolated from the South China Sea gorgonian coral Melitodes squamata and is also listed as a phytochemical constituent of Chamaecyparis obtusa. Carbamates are a well-established class of compounds with a broad spectrum of biological activities, most notably as cholinesterase inhibitors. The investigation into the specific biological profile of this compound is still in its nascent stages. This guide aims to consolidate the current, albeit sparse, knowledge and provide a framework for future research by contextualizing its potential activities.

Quantitative Data Summary

A thorough review of published scientific literature reveals a notable absence of quantitative biological activity data for this compound. To facilitate future research and data organization, a template table is provided below.

Table 1: Summary of Quantitative Biological Activity Data for this compound

| Biological Target/Assay | Test System | Activity Metric (e.g., IC50, EC50, Ki) | Value | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Reported Biological Activity

Anti-Neuroinflammatory Activity

A single commercial source has alluded to the anti-neuroinflammatory activity of this compound.[1] The reported assay measured the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine microglial BV2 cells.[1] However, the cited reference for this activity does not contain the compound name "this compound," and therefore, this finding requires independent verification.

Inferred Biological Activity Based on Chemical Class (Carbamate)

Cholinesterase Inhibition

Carbamate compounds are classical inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibitory action leads to an increase in acetylcholine levels in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the use of carbamates as insecticides and in the treatment of conditions such as myasthenia gravis and Alzheimer's disease. Given its carbamate structure, this compound is a prime candidate for investigation as a cholinesterase inhibitor.

Interaction with the Nrf2 Signaling Pathway

Some carbamates have been shown to interact with the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular defense against oxidative stress. This pathway can be either activated or inhibited by carbamates, depending on the specific compound and cellular context, leading to either protective or toxic effects.

Biological Activities of Chamaecyparis obtusa

As this compound is reported to be a constituent of Chamaecyparis obtusa, the known biological activities of extracts and essential oils from this plant may provide clues to its potential functions. It is crucial to note that these activities are not directly attributed to this compound. Extracts from Chamaecyparis obtusa have demonstrated a wide array of biological effects, including:

-

Antimicrobial Activity

-

Antioxidant Activity

-

Anticancer Activity

-

Antidiabetic Activity

-

Anti-inflammatory Activity

-

Enzyme Inhibitory Activity (Acetylcholinesterase and Butyrylcholinesterase)

The reported acetylcholinesterase and butyrylcholinesterase inhibitory activities of C. obtusa extracts lend further support to the hypothesis that this compound may possess such properties.[2]

Experimental Protocols

Due to the lack of specific published studies on this compound, detailed experimental protocols for this compound are not available. However, a standard protocol for assessing a primary inferred activity, acetylcholinesterase inhibition, is provided below as a template for future research.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.

-

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Sodium phosphate buffer (pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 25 µL of the test compound dilution (or buffer for control, and positive control).

-

Add 50 µL of 0.1 M sodium phosphate buffer (pH 8.0).

-

Add 25 µL of AChE solution and pre-incubate for 15 minutes at 25°C.

-

Add 25 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of the substrate (ATCI) solution.

-

Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Visualizations of Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and mechanisms of action for this compound based on its chemical class.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Caption: The Nrf2 Signaling Pathway and Potential Modulation by this compound.

References

Unraveling the Enigmatic Mechanism of Obtucarbamate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Obtucarbamate B, a naturally occurring carbamate derivative, has emerged as a molecule of interest due to its reported biological activities, including antitussive and potential antineuroinflammatory and anticancer effects. This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of action of this compound. Drawing from available literature, we present computational predictions of its molecular targets and contextualize its potential activities within the broader class of carbamate compounds. This document aims to serve as a foundational resource for researchers engaged in the study of this compound and other natural product-derived therapeutic agents.

Introduction

This compound is a carbamate compound isolated from natural sources.[1][2] Structurally, it belongs to a class of compounds known for their diverse pharmacological activities, which are often attributed to their ability to interact with and modulate the function of various enzymes.[3] Carbamates, in general, are recognized for their role as enzyme inhibitors, most notably as inhibitors of acetylcholinesterase.[4][5][6] This established class effect provides a foundational hypothesis for the potential mechanisms of this compound.

Initial studies have identified this compound as possessing antitussive (cough-suppressing) properties.[3][7][8][9] More recent computational analyses, specifically network pharmacology and molecular docking studies, have expanded the potential therapeutic landscape of this molecule, suggesting interactions with key proteins implicated in cancer signaling pathways.

This guide will synthesize the available data, present hypothesized signaling pathways, and outline putative experimental workflows for the further elucidation of this compound's mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| IUPAC Name | methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate |

| CAS Number | 20913-18-2 |

| Molecular Weight | 238.24 g/mol |

| Class | Carbamate Derivative |

Hypothesized Mechanism of Action

Based on computational studies and the known activities of the carbamate class of compounds, several hypotheses for the mechanism of action of this compound can be proposed.

The primary hypothesis for this compound's mechanism of action is through the inhibition of specific enzymes.[1] Carbamates are well-documented inhibitors of serine hydrolases, with acetylcholinesterase being a prominent target.[4][6] The carbamate moiety can carbamylate the serine residue in the active site of these enzymes, leading to their inactivation.[5]

A network pharmacology study of a traditional Chinese medicine formulation, JiJiaoLiHuang Pill, identified this compound as a key active ingredient with potential interactions with several proteins crucial in cancer progression. Molecular docking simulations from this study predicted favorable binding of this compound to the following targets:

-

SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival.

-

HSP90AA1 (Heat shock protein 90kDa alpha class A member 1): A molecular chaperone that stabilizes a number of proteins required for tumor growth.

-

MAPK1 (Mitogen-activated protein kinase 1): A key component of the MAPK/ERK signaling pathway that regulates cell proliferation and differentiation.

-

STAT3 (Signal transducer and activator of transcription 3): A transcription factor that plays a critical role in tumor cell survival, proliferation, and angiogenesis.

-

PIK3CA (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha): An enzyme involved in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

The predicted binding energies from these in-silico studies suggest a potential inhibitory role of this compound against these targets.

The observed antitussive activity of this compound suggests a potential interaction with targets in the central or peripheral nervous system that regulate the cough reflex.[9] While the specific target has not been elucidated, it could involve ion channels or receptors on sensory nerves.

Quantitative Data (from Computational Studies)

To date, experimentally determined quantitative data such as IC₅₀ or Kᵢ values for this compound against specific targets are not available in the public domain. The primary quantitative information comes from molecular docking studies, which predict the binding affinity.

| Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| SRC | < -6 | |

| HSP90AA1 | < -6 | |

| MAPK1 | < -6 | |

| STAT3 | < -6 | |

| PIK3CA | < -6 |

Note: The reported binding energy is a threshold value from a broader study and represents a promising but theoretical interaction that requires experimental validation.

Visualizing Hypothesized Pathways and Workflows

To visually represent the hypothesized mechanisms and the experimental approaches to validate them, the following diagrams have been generated using the DOT language.

Caption: Hypothesized signaling pathways targeted by this compound.

Caption: Proposed experimental workflow for validating this compound's mechanism.

Detailed Experimental Protocols (Proposed)

The following are proposed, generalized protocols for key experiments required to validate the hypothesized mechanisms of action of this compound.

-

Objective: To determine if this compound directly inhibits the enzymatic activity of SRC kinase.

-

Principle: A luminescent kinase assay can be used to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates kinase activity, and the reversal of this decrease by a compound indicates inhibition.

-

Materials:

-

Recombinant human SRC kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

This compound (in various concentrations)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

96-well white plates

-

Luminometer

-

-

Procedure:

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase assay buffer, the SRC kinase, and the kinase substrate.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate for a predetermined time at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time at 30°C.

-

Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

-

-

Objective: To assess the effect of this compound on the phosphorylation of STAT3 in a cellular context.

-

Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates treated with this compound. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of the STAT3 signaling pathway.

-

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

-

-

Procedure:

-

Culture the cells to approximately 80% confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).

-

Conclusion and Future Directions

The current body of evidence, largely based on computational predictions and its classification as a carbamate, suggests that this compound is a promising natural product with the potential to modulate key signaling pathways involved in various diseases. The hypothesized mechanisms of action, centered around the inhibition of enzymes such as SRC kinase and the modulation of transcription factors like STAT3, provide a strong rationale for further investigation.

Future research should prioritize the experimental validation of these in-silico findings. The proposed experimental protocols offer a roadmap for elucidating the direct molecular targets of this compound and quantifying its inhibitory potency. Such studies are essential to unlock the full therapeutic potential of this intriguing natural compound.

References

- 1. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitussive activity of alcoxyphenyl carbamic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Structure-based discovery of potent and selective small-molecule inhibitors targeting signal transducer and activator of transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Covalent Inhibitor Selectively Targeting the Autophosphorylation Site of c-Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of SRC kinases impair antitumor activity of anti-CD20 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB and STAT3 inhibition as a therapeutic strategy in psoriasis: in vitro and in vivo effects of BTH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiinflammatory and analgesic properties of 2-amino-1H-benzimidazole and 1,2-dihydro-2-iminocycloheptimidazole derivatives. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Potential Therapeutic Targets of Obtucarbamate B

Disclaimer: As of late 2025, publicly accessible scientific literature and databases contain limited to no specific information regarding the biological activity, mechanism of action, or therapeutic targets of Obtucarbamate B. This document, therefore, outlines a hypothetical framework for the investigation of this compound's therapeutic potential, based on general principles of drug discovery and the known activities of the broader carbamate class of molecules.

Introduction to this compound

This compound is a chemical entity with the molecular formula C11H14N2O4.[1][2] It is classified as a phenylcarbamic acid ester and has been identified as a phytochemical found in Chamaecyparis obtusa.[3] While its existence and basic chemical properties are cataloged, its bioactivity remains uncharacterized in the public domain.

Carbamates, the chemical class to which this compound belongs, are known to exhibit a wide range of biological activities.[4] Members of this class have been investigated as potential antibacterial, antiviral, anticancer, and enzyme inhibitory agents.[4] This suggests that this compound may possess therapeutic potential, warranting further investigation.

Hypothetical Research Workflow for Target Identification

To elucidate the potential therapeutic targets of a novel compound like this compound, a structured, multi-stage research approach is necessary. The following sections detail a hypothetical experimental workflow.

Quantitative Data Presentation

Should initial screening reveal bioactivity, quantitative data would be crucial for characterizing the compound's potency and efficacy. The following tables illustrate how such data would be presented.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 28.5 ± 3.1 |

| HCT116 | Colon Carcinoma | 12.8 ± 1.5 |

| PANC-1 | Pancreatic Carcinoma | > 50 |

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | IC50 (µM) |

| Kinase X | KinaseGlo® | 8.9 ± 0.9 |

| Protease Y | FRET-based | 21.4 ± 2.5 |

| HDAC Z | Colorimetric | > 100 |

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are example protocols for key hypothetical experiments.

4.1. Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and further dilute in cell culture medium. Add the compound solutions to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

4.2. Kinase Inhibition Assay (e.g., KinaseGlo®)

-

Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, its substrate (e.g., a specific peptide), and ATP at its Km concentration.

-

Compound Addition: Add serial dilutions of this compound to a 384-well plate.

-

Kinase Reaction: Add the kinase reaction mixture to the wells and incubate at room temperature for 1 hour.

-

Detection: Add the KinaseGlo® reagent, which measures the amount of remaining ATP.

-

Luminescence Measurement: Incubate for 10 minutes and measure the luminescence signal.

-

Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition and determine the IC50 value.

Hypothetical Signaling Pathway Involvement

If this compound were found to inhibit a specific kinase, for example, its effect on a downstream signaling pathway could be visualized.

Conclusion and Future Directions

While this compound is a known natural product, its therapeutic potential is currently undefined. The experimental framework presented here provides a roadmap for its systematic evaluation. Future research should focus on:

-

Initial Bioactivity Screening: Broad screening against panels of cancer cell lines, bacteria, and viruses to identify potential areas of activity.

-

Target Identification: Utilizing unbiased approaches like thermal proteome profiling or affinity-based proteomics to identify direct binding partners.

-

Mechanism of Action Studies: Once a target is validated, detailed cellular and biochemical assays are needed to elucidate the precise mechanism of action.

The exploration of novel chemical entities from natural sources, such as this compound, remains a cornerstone of drug discovery. Through rigorous scientific investigation, its potential therapeutic value can be determined.

References

Obtucarbamate B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate B, a natural product first identified in the South China Sea gorgonian coral Melitodes squamata, is a carbamate derivative with emerging interest in the scientific community. This document provides a detailed overview of the existing literature on this compound, encompassing its isolation, structural characterization, and reported biological activities. Experimental protocols from primary literature are detailed, and all available quantitative data are presented in a structured format. Furthermore, this guide includes a proposed biosynthetic pathway for this compound and its analogs. While research into its specific mechanisms of action is still in its nascent stages, this paper consolidates the current knowledge to facilitate future investigations into the therapeutic potential of this marine-derived compound.

Introduction

Natural products continue to be a significant source of novel chemical entities with therapeutic potential. Marine invertebrates, in particular, have yielded a diverse array of bioactive compounds. This compound, chemically known as dimethyl toluene-2,6-dicarbamate, is a carbamate derivative isolated from the gorgonian coral Melitodes squamata.[1][2] Carbamate-containing compounds are of interest in medicinal chemistry due to their wide range of biological activities. This technical guide aims to provide a comprehensive review of the scientific literature pertaining to this compound, with a focus on its chemical properties, isolation, and biological evaluation.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Dimethyl toluene-2,6-dicarbamate | Alfa Aesar |

| Synonyms | This compound, Toluene-2,6-bis(methyl) carbamate | Alfa Aesar |

| CAS Number | 20913-18-2 | MedChemExpress |

| Molecular Formula | C11H14N2O4 | MedChemExpress |

| Molecular Weight | 238.24 g/mol | MedChemExpress |

| Appearance | White powder | Huang L.S., et al. (2012) |

Isolation and Structural Elucidation

Extraction and Isolation from Melitodes squamata

The following protocol is adapted from Huang L.S., et al. (2012).[1][2]

Experimental Workflow for Isolation of this compound

Caption: Isolation workflow for this compound from Melitodes squamata.

Structural Characterization

The structure of this compound was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Table of NMR Spectroscopic Data for this compound

| Position | 1H NMR (500 MHz, CDCl3) δ [ppm] (J [Hz]) | 13C NMR (125 MHz, CDCl3) δ [ppm] |

| 1 | - | 135.2 |

| 2 | - | 120.5 |

| 3 | 7.18 (d, 8.0) | 128.5 |

| 4 | 7.03 (t, 8.0) | 124.0 |

| 5 | 7.18 (d, 8.0) | 128.5 |

| 6 | - | 135.2 |

| 7-CH3 | 2.20 (s) | 17.5 |

| 2-NH | 6.60 (br s) | - |

| 6-NH | 6.60 (br s) | - |

| 2-C=O | - | 154.2 |

| 6-C=O | - | 154.2 |

| 2-OCH3 | 3.75 (s) | 52.3 |

| 6-OCH3 | 3.75 (s) | 52.3 |

(Data adapted from Huang L.S., et al. (2012))[1][2]

Biological Activity

Cytotoxicity

This compound was evaluated for its cytotoxic effects against human malignant melanoma (A375) and cervical carcinoma (HeLa) cell lines.[2]

| Cell Line | IC50 (µg/mL) |

| A375 | > 200 |

| HeLa | > 200 |

Antineuroinflammatory Activity

This compound has been reported to exhibit antineuroinflammatory activity in a lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in murine microglial BV2 cells.

| Assay | Cell Line | IC50 (µM) |

| Inhibition of LPS-induced NO production | BV2 | > 100 |

(Data from MedChemExpress product information)

Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production in BV2 Cells

This is a generalized protocol based on common methodologies for this assay.

-

Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubation: The cells are incubated for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite (an indicator of NO production) is determined from a sodium nitrite standard curve.

-

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound. The IC50 value is determined from the dose-response curve.

Proposed Biosynthesis

The biosynthesis of this compound and its analogs, obtucarbamates A and C, is hypothesized to originate from anthranilic acid derivatives.

Proposed Biosynthetic Pathway of Obtucarbamates

Caption: A plausible biosynthetic route to this compound and related compounds.

Signaling Pathways and Mechanism of Action

To date, there is no published research detailing the specific signaling pathways modulated by this compound. The observation of weak inhibition of nitric oxide production in activated microglia suggests a potential, albeit modest, interaction with inflammatory signaling cascades. Further investigation is required to elucidate the precise molecular targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is a marine-derived natural product with a well-characterized structure. The primary literature provides a clear protocol for its isolation from Melitodes squamata. Current biological data indicates that this compound has low cytotoxicity and weak antineuroinflammatory activity. Reports of its presence in Dracaena sanderiana and any associated antitussive properties could not be substantiated through peer-reviewed literature and require further investigation for verification.

Future research should focus on:

-

Confirming the reported biological activities in multiple assay systems.

-

Investigating the mechanism of action, including the identification of molecular targets and affected signaling pathways.

-

Exploring the synthesis of this compound and analogs to enable more extensive biological evaluation and structure-activity relationship studies.

The information compiled in this technical guide serves as a foundational resource for researchers interested in the further exploration of this compound and its potential as a lead compound in drug discovery.

References

Methodological & Application

Application Notes and Protocols: Proposed Synthesis of Obtucarbamate B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate B, a naturally occurring dicarbamate isolated from Disporum cantoniense, has garnered interest for its potential biological activities.[1][2] This document outlines a proposed synthetic protocol for the laboratory-scale preparation of this compound. The synthesis is designed based on established methods for the formation of substituted phenyl carbamates. The protocol provides a potential pathway for researchers to access this compound for further investigation into its pharmacological properties.

Introduction

This compound (C₁₁H₁₄N₂O₄, Molar Mass: 238.24 g/mol ) is a derivative of 4-methyl-1,3-phenylenediamine, featuring two methyl carbamate moieties.[2][3] While its total synthesis has not been extensively reported, this protocol details a plausible and accessible synthetic route starting from commercially available 2-methyl-5-nitroaniline. The proposed synthesis involves a three-step sequence: protection of the existing amine, nitration of the aromatic ring, reduction of the nitro group, and finally, formation of the dicarbamate.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a linear three-step process starting from 2-methyl-5-nitroaniline.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)acetamide

This initial step protects the more reactive amino group to direct the subsequent functionalization.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-5-nitroaniline | 152.15 | 10.0 g | 0.0657 |

| Acetic anhydride | 102.09 | 7.2 mL | 0.0788 |

| Pyridine | 79.10 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| 1 M HCl (aq) | 36.46 | 100 mL | - |

| Saturated NaHCO₃ (aq) | 84.01 | 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | q.s. | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 2-methyl-5-nitroaniline (10.0 g, 0.0657 mol) in pyridine (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (7.2 mL, 0.0788 mol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water and extract with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers sequentially with 1 M HCl (2 x 50 mL) and saturated aqueous NaHCO₃ (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to afford N-(2-methyl-5-nitrophenyl)acetamide as a solid.

Step 2: Synthesis of N-(4,5-diamino-2-methylphenyl)acetamide

The nitro group is reduced to an amine, yielding the key diamine intermediate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-methyl-5-nitrophenyl)acetamide | 194.19 | 10.0 g | 0.0515 |

| 10% Palladium on carbon (Pd/C) | - | 1.0 g | - |

| Ethanol | 46.07 | 200 mL | - |

| Hydrogen gas (H₂) | 2.02 | Balloon | - |

Procedure:

-

To a solution of N-(2-methyl-5-nitrophenyl)acetamide (10.0 g, 0.0515 mol) in ethanol (200 mL) in a 500 mL flask, add 10% Pd/C (1.0 g).

-

Evacuate the flask and backfill with hydrogen gas from a balloon.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield N-(4,5-diamino-2-methylphenyl)acetamide, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the formation of the two carbamate functionalities.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(4,5-diamino-2-methylphenyl)acetamide | 164.21 | 8.46 g | 0.0515 |

| Methyl chloroformate | 94.50 | 9.0 mL | 0.118 |

| Pyridine | 79.10 | 150 mL | - |

| Dichloromethane (DCM) | 84.93 | 250 mL | - |

| Water | 18.02 | 200 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | q.s. | - |

Procedure:

-

Dissolve N-(4,5-diamino-2-methylphenyl)acetamide (8.46 g, 0.0515 mol) in a mixture of dichloromethane (150 mL) and pyridine (100 mL) in a 500 mL round-bottom flask.

-

Cool the solution to 0 °C.

-

Add methyl chloroformate (9.0 mL, 0.118 mol) dropwise to the stirred solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 100 mL of water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 75 mL).

-

Combine the organic layers and wash with water (2 x 100 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Data Presentation

Table 1: Summary of Proposed Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Acetylation | Acetic anhydride | Pyridine | 0 to RT | 12 | 85-95 |

| 2 | Reduction | H₂, 10% Pd/C | Ethanol | RT | 16 | >95 |

| 3 | Carbamation | Methyl chloroformate | DCM/Pyridine | 0 to RT | 24 | 60-75 |

Note: Expected yields are estimates based on similar transformations reported in the literature and may require optimization.

Biological Activity and Signaling Pathways

While this compound is a naturally occurring compound, its specific biological activities and associated signaling pathways are not well-documented in publicly available literature. The structurally related Obtucarbamate A has been investigated for its antitussive properties, suggesting that this compound may also possess interesting pharmacological activities.[1] Further research is required to elucidate the mechanism of action and potential therapeutic applications of this compound. The proposed synthesis herein provides a means to obtain the compound for such biological investigations.

Caption: A logical workflow for investigating the biological activity of synthesized this compound.

Conclusion

This document provides a detailed, albeit proposed, synthetic protocol for this compound, aimed at enabling its synthesis for research purposes. The described multi-step synthesis is based on reliable and well-established organic chemistry transformations. Successful synthesis of this compound will allow for comprehensive studies of its biological properties and potential as a lead compound in drug discovery.

References

Application Notes and Protocols for Obtucarbamate B: In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting an in vitro enzyme inhibition assay for Obtucarbamate B. Given that this compound is a carbamate compound, a class known to interact with esterase enzymes, this document will focus on a validated protocol for assessing its inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the nervous system.[1]

Introduction

Enzyme inhibition assays are fundamental in drug discovery and development for identifying and characterizing molecules that modulate the activity of specific enzyme targets.[2] An enzyme inhibition assay measures the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[2] This information is crucial for determining the potency and mechanism of action of potential therapeutic agents.

This compound, a phenylcarbamic acid ester, belongs to a chemical class that includes known enzyme inhibitors.[3] Carbamates, for instance, are widely recognized as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. Therefore, evaluating the in vitro effect of this compound on AChE is a critical step in exploring its pharmacological potential.

Principle of the Assay

The acetylcholinesterase inhibition assay is a colorimetric method. The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be detected spectrophotometrically at 412 nm. When an inhibitor like this compound is present, the rate of ATCh hydrolysis by AChE is reduced, leading to a decrease in the production of TNB and thus a lower absorbance reading. The inhibitory activity of this compound is quantified by measuring the reduction in the rate of color development.

Required Materials and Reagents

-

Enzyme: Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Substrate: Acetylthiocholine iodide (ATCh)

-

Inhibitor: this compound

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Buffer: 0.1 M Phosphate buffer, pH 8.0

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Instrumentation: 96-well microplate reader capable of measuring absorbance at 412 nm

-

Labware: 96-well microplates, pipettes, and tips

Experimental Protocols

Preparation of Reagents

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0 using a pH meter.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.

-

ATCh Solution (10 mM): Dissolve an appropriate amount of acetylthiocholine iodide in the phosphate buffer. Prepare this solution fresh before use.

-

AChE Solution (1 U/mL): Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration used in the assay should be determined based on preliminary experiments to ensure a linear reaction rate over a reasonable time course.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a high-concentration stock solution.

Assay Procedure

-

Prepare Serial Dilutions of this compound: From the stock solution, prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

-

Set up the Microplate:

-

Blank wells: Contain buffer, DTNB, and ATCh (no enzyme or inhibitor).

-

Control wells (uninhibited): Contain buffer, DTNB, AChE, and the same concentration of DMSO as the test wells.

-

Test wells (inhibited): Contain buffer, DTNB, AChE, and the various concentrations of this compound.

-

-

Pre-incubation: Add the AChE solution to the control and test wells. Then, add the different concentrations of this compound to the test wells and an equivalent volume of buffer/DMSO to the control wells. Allow the plate to pre-incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the Reaction: Add the ATCh substrate to all wells to start the enzymatic reaction.

-

Monitor the Reaction: Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes).

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation